Solid-State Architecture: Divergent Packing vs. 3-Nitro Analog
A direct comparison of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (Compound B) and its 4-nitro analog (Compound A) reveals a significant difference in crystal packing. Compound B, which is the 3-nitro positional isomer of the target compound's core, assembles into 'ladder-shaped sheets,' whereas Compound A forms an 'infinite three-dimensional network' [1]. This divergence in intermolecular arrangement, driven by differences in C-S-N-C torsion angles and hydrogen bonding, directly impacts macroscopic properties like crystal morphology and stability [1].
| Evidence Dimension | Crystal Packing Architecture |
|---|---|
| Target Compound Data | 3-nitro analog (Compound B): Ladder-shaped sheets |
| Comparator Or Baseline | 4-nitro analog (Compound A): Infinite three-dimensional network |
| Quantified Difference | Fundamental difference in supramolecular assembly (2D sheet vs. 3D network) |
| Conditions | Single-crystal X-ray diffraction at 100(2) K using MoKα radiation |
Why This Matters
This difference dictates material properties such as solubility, mechanical stability, and dissolution rate, making generic substitution for formulation or material science applications impossible without altering performance.
- [1] Oblazny, M.; Hamaker, C.G. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals 2025, 15, 673. View Source
